![molecular formula C9H15NO B2988882 [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol CAS No. 1781313-58-3](/img/structure/B2988882.png)
[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with o- and p-nitrophenyl azides, as well as with p-nitrophenylsulfonyl azide and p-toluenesulfonyl azide, afforded the corresponding substituted dihydrotriazole (from aryl azides) and arylsulfonylaziridine derivatives (from sulfonyl azides) .Molecular Structure Analysis
The molecular structure of “[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol” can be represented by the SMILES stringNC[C@H]1C@([H])C[C@]2([H])C1
. The InChI key for this compound is XLBALIGLOMYEKN-CSMHCCOUSA-N
. Physical And Chemical Properties Analysis
“[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol” is a solid substance . The molecular weight of this compound is 123.20 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .Scientific Research Applications
Polymer Synthesis
A study by Reinmuth et al. (1996) explored the use of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives, closely related to the chemical , for the synthesis of homo- and copolymers. These polymers were prepared using palladium(II) catalysts and showcased an efficient method for producing materials with a variety of functional groups (Reinmuth et al., 1996).
Advanced Material Development
Pushpanathan and Kumar (2014) reported the use of a hetero bicyclic compound structurally similar to the specified chemical for synthesizing zinc nanoparticles. This compound acted as a reducing and stabilizing agent, demonstrating the potential of such chemicals in nanomaterial production (Pushpanathan & Kumar, 2014).
Pharmaceutical Applications
Research by Melman et al. (2008) focused on synthesizing enantiomerically pure methanocarba ribonucleosides from a bicyclo[3.1.0]hexane system, akin to the structure of [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol. These nucleosides have potential as antiviral agents and P2Y receptor ligands (Melman et al., 2008).
Analytical Chemistry
A study by Péter et al. (2001) involved the enantioseparation of bicyclic 1,3-amino alcohols, similar to the chemical . Using high-performance liquid chromatography, they successfully separated and identified enantiomers of these compounds (Péter et al., 2001).
Chemical Synthesis
Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This study, while not directly using [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, illustrates the broader context of chemical transformations and syntheses in which related compounds might be utilized (Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,11H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNZOOQJIIDAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
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